REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:6][NH2:7].[CH2:13]1[O:21][CH:14]1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(#N)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:6][NH:7][CH2:13][CH:14]([OH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
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Name
|
|
Quantity
|
16.7 g
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Type
|
reactant
|
Smiles
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COC=1C=C(CN)C=CC1OC
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C1C(C2=CC=CC=C2)O1
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Name
|
|
Quantity
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250 mL
|
Type
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solvent
|
Smiles
|
C(C)#N
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 16 h
|
Duration
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16 h
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Type
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CONCENTRATION
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Details
|
Concentrate to a residue
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Type
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DISTILLATION
|
Details
|
distill the residue
|
Type
|
CUSTOM
|
Details
|
collecting the fraction
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Type
|
DISTILLATION
|
Details
|
distilling above 120° C. (0.5 mm)
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Type
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CUSTOM
|
Details
|
Recrystallize the solidified distillate from benzene/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CNCC(C2=CC=CC=C2)O)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |